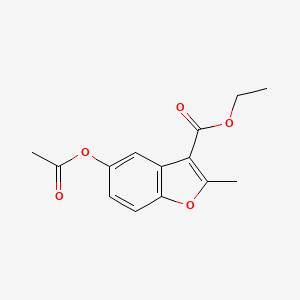

Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-acetyloxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-4-17-14(16)13-8(2)18-12-6-5-10(7-11(12)13)19-9(3)15/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQLZGZIWPSUHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with ethanol in the presence of an acid catalyst. The acetyloxy group can be introduced by acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent production quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The acetyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid.

Reduction: 5-(acetyloxy)-2-methyl-1-benzofuran-3-methanol.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : This compound serves as an intermediate for synthesizing more complex organic molecules, particularly in the development of new benzofuran derivatives.

Biology

- Biological Activity : Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate has been investigated for its potential antimicrobial and anticancer properties. Its structure allows it to interact with biological macromolecules, influencing their function .

Medicine

- Drug Development : Preliminary studies indicate that this compound may act as a drug candidate due to its unique chemical structure and biological activities. It has shown promise in inhibiting cancer cell proliferation and exhibiting antimicrobial effects .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

Inhibition was observed at concentrations as low as 50 µg/mL.

Anticancer Properties

Preliminary investigations have revealed that this compound may inhibit cancer cell proliferation. In vitro tests using human cancer cell lines (e.g., HeLa and MCF-7) showed reductions in cell viability by up to 70% at concentrations of 25 µM after 48 hours of exposure .

Mechanism of Action

The mechanism of action of Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acetyloxy group can act as a prodrug moiety, releasing active metabolites upon enzymatic hydrolysis. The benzofuran core can interact with various molecular targets, including proteins and nucleic acids, influencing cellular pathways .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table highlights structural differences and properties of ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate and key analogues:

Note: Antifungal/antimicrobial activity is inferred from structurally related benzofurans in and .

Structural and Crystallographic Insights

- The acetyloxy group’s orientation may affect intermolecular hydrogen bonding or van der Waals interactions.

Biological Activity

Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Benzofuran core : A fused benzene and furan ring system.

- Acetyloxy group : Enhances solubility and may influence biological activity.

- Carboxylate ester : Contributes to the compound's reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activities. For instance, studies have demonstrated that derivatives of benzofuran possess inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of benzofuran derivatives. This compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines stimulated by lipopolysaccharides (LPS). These effects are often associated with the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation .

Anticancer Activity

The compound has shown promise in anticancer research, particularly in inhibiting tumor cell proliferation. For example, studies involving similar benzofuran compounds have reported their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interaction with Enzymes : The acetyloxy group may enhance binding affinity to specific enzymes or receptors, modulating their activity.

- Inhibition of Signaling Pathways : The compound may interfere with critical signaling pathways involved in inflammation and cancer progression, such as NF-κB and MAPK pathways.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that benzofuran derivatives can influence oxidative stress levels within cells, contributing to their therapeutic effects.

Study on Antimicrobial Activity

A study conducted on various benzofuran derivatives, including this compound, revealed potent antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, supporting its potential as an antimicrobial agent .

Anti-inflammatory Research

In a controlled experiment using RAW264.7 macrophages, this compound was shown to significantly reduce the secretion of inflammatory mediators such as nitric oxide and prostaglandin E2 upon LPS stimulation. This reduction was linked to decreased expression levels of iNOS and COX-2, highlighting its anti-inflammatory potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate | Bromine substitution | Enhanced antimicrobial activity |

| Methyl 5-hydroxy-6-chloro-2-methyl-1-benzofuran-3-carboxylate | Hydroxy group | Notable anti-inflammatory effects |

| Ethyl 5-(hydroxy)-2-methyl-1-benzofuran-3-carboxylate | Hydroxyl instead of acetyloxy | Moderate anticancer activity |

Q & A

Q. What are the key synthetic pathways for Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves:

- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols or acetophenone derivatives under acidic or oxidative conditions .

- Step 2 : Introduction of the acetyloxy group at the 5-position using acetyl chloride or anhydride in the presence of a base (e.g., pyridine) .

- Step 3 : Esterification at the 3-position with ethyl chloroformate or via transesterification .

Q. Optimization strategies :

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Data interpretation : Compare observed shifts/signals with literature values for analogous benzofuran derivatives .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Solvent selection : Use mixed solvents (e.g., benzene/ethyl acetate) to enhance crystal growth, as seen in similar benzofuran derivatives .

- Temperature control : Slow evaporation at 4°C promotes well-ordered crystals.

- Validation : Check for twinning or disorder using SHELXL refinement tools .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in further functionalization?

- Computational analysis : Perform DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. For example, the acetyloxy group at C5 may activate the ring for electrophilic substitution .

- Experimental validation : Compare reaction outcomes (e.g., nitration or halogenation) with computational predictions .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data during structure refinement?

Q. How can reaction pathways be mechanistically elucidated using kinetic and isotopic labeling studies?

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Q. How can intermolecular interactions (e.g., π-stacking, H-bonding) be analyzed to predict solid-state properties?

- Hirshfeld surface analysis (CrystalExplorer): Quantify intermolecular contacts (e.g., C–H⋯O interactions) from crystallographic data .

- Thermal analysis : Correlate melting points (DSC/TGA) with packing efficiency observed in crystal structures .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.